1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol
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Overview
Description
1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol is a Schiff base compound that has garnered interest due to its unique chemical structure and potential applications in various fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound features a naphthalen-2-ol moiety linked to a 3-methylpyridin-2-yl group through an imino bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol typically involves the condensation reaction between 3-methylpyridin-2-amine and naphthalen-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: It has shown antimicrobial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Medicine: The compound’s biological activities suggest potential therapeutic applications, particularly in the development of drugs targeting microbial infections.
Industry: Its antioxidant properties make it useful in materials science for developing protective coatings and additives.
Mechanism of Action
The mechanism by which 1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol exerts its effects is primarily through its interaction with biological molecules. The imine group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Molecular docking studies have shown that the compound can interact with enzyme active sites, inhibiting their activity and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
1-(((2-Hydroxyphenyl)imino)methyl)naphthalen-2-ol: Another Schiff base with similar structural features but different substituents.
1-(((4,6-Dimethylpyrimidin-2-yl)imino)methyl)naphthalen-2-ol: A related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol is unique due to its specific combination of a naphthalen-2-ol moiety and a 3-methylpyridin-2-yl group
Properties
CAS No. |
72366-42-8 |
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Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-[(3-methylpyridin-2-yl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14N2O/c1-12-5-4-10-18-17(12)19-11-15-14-7-3-2-6-13(14)8-9-16(15)20/h2-11,20H,1H3 |
InChI Key |
KVJQPVPRIHFWLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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